![molecular formula C12H8F3N B1299949 4-(4-(Trifluoromethyl)Phenyl)Pyridine CAS No. 220000-88-4](/img/structure/B1299949.png)
4-(4-(Trifluoromethyl)Phenyl)Pyridine
Overview
Description
Synthesis Analysis
The synthesis of pyridine derivatives often involves modified reactions such as the Chichibabin reaction, which is a method for synthesizing pyridine rings. For instance, a novel pyridine-containing aromatic diamine monomer was synthesized by a modified Chichibabin reaction of benzaldehyde and a substituted acetophenone, followed by a reduction of the resulting dinitro compound with Pd/C and hydrazine monohydrate . Another example is the synthesis of biologically important 1,2,4-triazolo[1,5-a]pyridines from N-(pyridin-2-yl)benzimidamides via phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation, which is a metal-free strategy for oxidative N-N bond formation .
Molecular Structure Analysis
The molecular structure of pyridine derivatives can be confirmed through various analytical techniques such as 1H NMR, MS, elemental analyses, and single-crystal X-ray structure determination. For example, the crystal structure of a 4-(5-((4-bromobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine compound was determined, revealing its crystallization in the triclinic space group with specific cell parameters . Additionally, the crystal structure of a 1,4-bis[3-methoxy-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyridin-2-yl]benzene was reported, showing an extended molecule with C2 symmetry and non-planar (het)aryl rings .
Chemical Reactions Analysis
Pyridine derivatives can undergo various chemical reactions, including intramolecular annulation and oxidative bond formation. The synthesis of 1,2,4-triazolo[1,5-a]pyridines through metal-free oxidative N-N bond formation is an example of such reactions, which features short reaction times and high yields . The chemical reactivity of these compounds is often explored in the context of their potential biological activities, such as antifungal properties .
Physical and Chemical Properties Analysis
Pyridine derivatives exhibit a range of physical and chemical properties, including solubility in polar solvents, thermal stability, and optical transparency. For instance, novel polyimides derived from pyridine-containing aromatic diamines displayed higher solubility in polar solvents, high glass transition temperatures, and excellent thermal stability, with significant weight retention even at high temperatures . The optical transparency and light color of fluorinated polyimides derived from a novel pyridine-containing diamine were also notable, with low water uptake and good mechanical properties .
Case Studies
The studies mentioned provide insights into the synthesis, structure, and properties of pyridine derivatives. The antifungal activity of a triazolylpyridine compound , the convenient construction of a triazolopyridine skeleton , and the development of novel polyimides with desirable thermal and optical properties are relevant case studies that highlight the versatility and importance of pyridine derivatives in various applications.
Scientific Research Applications
Synthesis and Properties of Fluorinated Polyimides
4-(4-(Trifluoromethyl)Phenyl)Pyridine, as part of a diamine monomer named FAPP, is utilized in synthesizing fluorinated pyridine-bridged aromatic poly(ether-imide)s. These polymers exhibit good solubility, excellent thermal properties, strong mechanical attributes, and optical transparency, with potential applications in high-performance materials (Wang et al., 2008). A similar study involving m-PAFP diamine monomer highlights the production of polyimides with high solubility, thermal stability, and good mechanical properties (Ma et al., 2010).
Crop Protection Products
Trifluoromethyl pyridines, a category encompassing this compound, are significant in crop protection. They are incorporated into molecules yielding fungicides, herbicides, insecticides, and nematicides, owing to their biological properties (Burriss et al., 2018).
Synthesis of Furo[3,2-c]pyridine Derivatives
This compound is used in the synthesis of various furo[3,2-c]pyridine derivatives, which are important for creating new chemical entities with potential applications in various fields (Bradiaková et al., 2009).
Organoborane Catalysis
It forms part of the structure of a bulky organoborane Ar(F)2BMe used in the 1,4-hydroboration of pyridines, a process that is highly chemo- and regioselective, indicating its relevance in synthetic organic chemistry (Fan et al., 2015).
Electroluminescence in Organic Electronics
Compounds like 1-(4-(trifluoromethyl)phenyl)isoquinoline and 4-(4-(trifluoromethyl)phenyl) quinazoline, related to this compound, are used in synthesizing iridium(III) complexes for applications in organic light-emitting diodes (OLEDs), showcasing their role in the development of electronic and photonic devices (Su & Zheng, 2018).
Mechanism of Action
Target of Action
Similar compounds, such as 1-[4-(pyridin-4-yloxy)phenyl]-3-[3-(trifluoromethyl)phenyl]urea, have been found to target the tyrosine-protein kinase abl1 in humans .
Mode of Action
It’s known that the trifluoromethyl group and pyridine structure in similar compounds contribute to their distinctive physical-chemical properties .
Biochemical Pathways
Compounds with similar structures have been found to exhibit analgesic efficacy, suggesting they may interact with pain-related biochemical pathways .
Pharmacokinetics
Similar compounds have been found to have high gi absorption and are bbb permeant .
Result of Action
Similar compounds have been found to exhibit superior pest control properties when compared to traditional phenyl-containing insecticides .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-(4-(Trifluoromethyl)Phenyl)Pyridine. For instance, it is a flammable substance and should be kept away from fire sources. It should also be stored in a sealed container, away from oxidizing agents .
Safety and Hazards
Future Directions
The demand for 4-(4-(Trifluoromethyl)Phenyl)Pyridine derivatives has been increasing steadily in the last 30 years . Several derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the moiety have been granted market approval, and many candidates are currently undergoing clinical trials . It is expected that many novel applications of this compound will be discovered in the future .
Biochemical Analysis
Biochemical Properties
4-(4-(Trifluoromethyl)Phenyl)Pyridine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable component in drug design . It has been observed to interact with enzymes such as cytochrome P450, influencing their activity and potentially leading to enzyme inhibition or activation . Additionally, this compound can form hydrogen bonds with proteins, affecting their conformation and function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to modulate the activity of signaling pathways such as the MAPK/ERK pathway, leading to altered gene expression and cellular responses . Furthermore, this compound can impact cellular metabolism by affecting the activity of metabolic enzymes, thereby influencing the overall metabolic flux within cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation . The trifluoromethyl group enhances the compound’s binding affinity to target proteins, facilitating interactions that result in changes in gene expression and cellular function . Additionally, this compound can influence the stability and degradation of proteins, further modulating their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, but its degradation products can also have significant biological effects . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to induce changes in cellular function over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic stability and improved drug efficacy . At higher doses, it can lead to toxic or adverse effects, including enzyme inhibition and disruption of cellular processes . Threshold effects have been observed, indicating that the compound’s impact is dose-dependent and requires careful consideration in therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism . The compound can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism . Enzymes such as cytochrome P450 play a significant role in the metabolism of this compound, contributing to its biotransformation and elimination from the body .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound’s lipophilicity facilitates its diffusion across cell membranes, allowing it to accumulate in specific cellular compartments . Additionally, binding proteins can influence the localization and distribution of this compound, affecting its overall activity and function .
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function . The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with target biomolecules and the subsequent modulation of cellular processes .
properties
IUPAC Name |
4-[4-(trifluoromethyl)phenyl]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3N/c13-12(14,15)11-3-1-9(2-4-11)10-5-7-16-8-6-10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKLRYMRLOBCRPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NC=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90346681 | |
Record name | 4-(4-Trifluoromethylphenyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90346681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
220000-88-4 | |
Record name | 4-(4-Trifluoromethylphenyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90346681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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